molecular formula C11H14N2O3 B8573060 (2-Nitrophenyl)(tetrahydropyran-4-yl)amine

(2-Nitrophenyl)(tetrahydropyran-4-yl)amine

Cat. No.: B8573060
M. Wt: 222.24 g/mol
InChI Key: RBIWXWIGMVKMIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Nitrophenyl)(tetrahydropyran-4-yl)amine is a useful research compound. Its molecular formula is C11H14N2O3 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

N-(2-nitrophenyl)oxan-4-amine

InChI

InChI=1S/C11H14N2O3/c14-13(15)11-4-2-1-3-10(11)12-9-5-7-16-8-6-9/h1-4,9,12H,5-8H2

InChI Key

RBIWXWIGMVKMIH-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of tetrahydropyran-4-ylamine (0.75 g, 7.44 mmol) in DMF (2 mL) was added to a mixture of 1-fluoro-2-nitrobenzene (1.00 g, 7.09 mmol) and potassium carbonate (2.94 g, 21.3 mmol) in DMF (10 mL). The reaction mixture was heated for 1 h at 135° C. under microwave irradiation and then volatiles were removed in vacuo. The resulting residue was partitioned between EtOAc and water. The aqueous phase was further extracted with EtOAc (×2) and the combined organic layers were washed with brine, then dried (Na2SO4) and concentrated in vacuo affording (2-Nitrophenyl)(tetrahydropyran-4-yl)amine as a yellow solid (1.58 g, quantitative). 1H NMR (CDCl3, 400 MHz): δ 8.18 (1H, d, J=8.65 Hz), 8.09 (1H, s), 7.42 (1H, t, J=7.81 Hz), 6.87 (1H, d, J=8.70 Hz), 6.64 (1H, t, J=7.72), 4.06-3.98 (2H, m), 3.79-3.68 (1H, m), 3.57 (2H, t, J=11.32 Hz), 2.14-2.01 (2H, m), 1.74-1.61 (2H, m).
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.94 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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